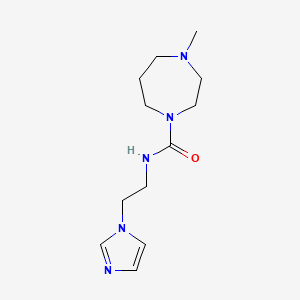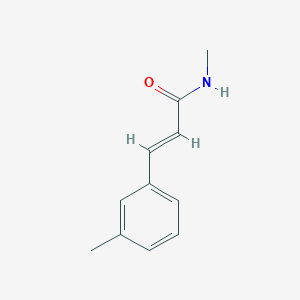![molecular formula C11H19N3O B7571288 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole, also known as EMOM-oxazole, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EMOM-oxazole is a member of the oxazole family and is structurally similar to other oxazole compounds that have shown to possess biological activity.
Mechanism of Action
The mechanism of action of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole is not fully understood. However, studies have suggested that 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole may inhibit tubulin polymerization, which is a critical step in cell division. By inhibiting tubulin polymerization, 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole may prevent cancer cells from dividing and proliferating. 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole may also induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been shown to exhibit a range of biochemical and physiological effects. In addition to its antiproliferative and pro-apoptotic effects, 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis is a critical step in tumor growth and metastasis, and inhibitors of angiogenesis are being studied as potential anticancer agents. 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole is its high potency and selectivity towards cancer cells. This makes it a promising candidate for further development as an anticancer agent. However, 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole also has limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole is also relatively unstable and may require special storage conditions to maintain its activity.
Future Directions
There are several future directions for the study of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the development of analogs of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole with improved properties, such as increased potency or stability. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole and its potential applications in other areas of scientific research, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole involves the reaction between 5-bromo-3-methyl-1,2-oxazole and 4-ethylpiperazine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole as the final product. The synthesis of 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been optimized to yield high purity and high yield.
Scientific Research Applications
5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has been studied for its potential therapeutic applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole has also been shown to induce apoptosis in cancer cells, which is a desirable characteristic for a potential anticancer agent.
properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-13-4-6-14(7-5-13)9-11-8-10(2)12-15-11/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIFGWVHBUISON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)

![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)

![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)

![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)